REACTION_CXSMILES
|
C(C#N)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][CH2:13][CH2:14]Br.O.[C:17]([O:20]CC)(=[O:19])[CH3:18].O1CCC[CH2:24]1>[H-].[Na+]>[CH:11]1([CH:18]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:17]([OH:20])=[O:19])[CH2:24][CH2:14][CH2:13][CH2:12]1 |f:5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C#N
|
Name
|
|
Quantity
|
3.69 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[H-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
again stirred for 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the resulting organic layer was separated
|
Type
|
WASH
|
Details
|
washed with a saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation under a reduced pressure
|
Type
|
ADDITION
|
Details
|
the resulting hexane eluate was mixed with 45 ml of sulfuric acid
|
Type
|
WAIT
|
Details
|
subjected to 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
of heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
ADDITION
|
Details
|
the reaction solution was mixed with ice water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to separate water layer which
|
Type
|
ADDITION
|
Details
|
was subsequently mixed with concentrated hydrochloric acid and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the resulting organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
By removing the solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation under a reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C(C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 978 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |